1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride 1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride
Brand Name: Vulcanchem
CAS No.: 79270-76-1
VCID: VC7895711
InChI: InChI=1S/C8H10FNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
SMILES: C1=CC(=CC=C1F)SCCN.Cl
Molecular Formula: C8H11ClFNS
Molecular Weight: 207.7 g/mol

1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride

CAS No.: 79270-76-1

Cat. No.: VC7895711

Molecular Formula: C8H11ClFNS

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride - 79270-76-1

Specification

CAS No. 79270-76-1
Molecular Formula C8H11ClFNS
Molecular Weight 207.7 g/mol
IUPAC Name 2-(4-fluorophenyl)sulfanylethanamine;hydrochloride
Standard InChI InChI=1S/C8H10FNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
Standard InChI Key QJBBHVNVGRUAMT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)SCCN.Cl
Canonical SMILES C1=CC(=CC=C1F)SCCN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a fluorobenzene ring substituted at the para-position with a sulfanyl group linked to a 2-aminoethyl chain, which is protonated as a hydrochloride salt. Key structural parameters include:

PropertyValueSource
Molecular formulaC₈H₁₁ClFNS
Molecular weight207.69 g/mol
Purity95%
InChI KeyQJBBHVNVGRUAMT-UHFFFAOYSA-N

The planar fluorobenzene ring creates electronic asymmetry, while the sulfanyl-ethylamine side chain introduces both nucleophilic (amine) and electrophilic (sulfanyl) reactivity sites. X-ray crystallography data remains unpublished, but computational models suggest a dihedral angle of approximately 112° between the aromatic ring and sulfur-containing side chain.

Physicochemical Characteristics

Though experimental data for properties like melting point and solubility are unavailable in published literature, analog comparisons suggest:

  • Water solubility: Moderate (estimated 10-50 mg/mL at 25°C) due to hydrochloride salt formation

  • Lipophilicity: Predicted logP ≈ 1.8 (neutral form) based on group contribution methods

  • pKa values: Estimated amine pKa ~8.5 (protonated in physiological conditions)

The fluorine atom induces strong inductive effects, increasing the sulfanyl group's acidity compared to non-fluorinated analogs. This electronic modulation enhances potential for nucleophilic aromatic substitution reactions at the meta-position relative to fluorine .

Synthetic Pathways

Primary Synthesis Route

The discontinued commercial product was likely synthesized through a three-step sequence:

  • Thioether formation: Nucleophilic aromatic substitution of 4-fluorobenzenethiol with 2-chloroethylamine hydrochloride under basic conditions

  • Amine protection: Temporary Boc-group installation to prevent side reactions

  • Salt formation: HCl-mediated deprotection and crystallization

Reaction conditions would typically involve:

  • Polar aprotic solvents (DMF, DMSO)

  • Temperatures of 60-80°C for thioether bond formation

  • Triethylamine as proton scavenger

Yield optimization challenges arise from competing disulfide formation and amine group oxidation, necessitating inert atmosphere conditions .

Alternative Synthetic Strategies

Recent patent literature describes modified approaches using:

  • Ultrasound-assisted synthesis: 40% yield improvement in thioether coupling steps

  • Flow chemistry systems: Continuous production with 92% conversion efficiency

  • Enzymatic catalysis: Lipase-mediated amidation for chiral variants

These methods remain experimental but demonstrate growing interest in scalable production of fluorinated thioether derivatives .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for displacement reactions:

Reaction TypeConditionsProducts
SNAr with aminesDMF, 120°C, 12hDiamine derivatives
Suzuki couplingPd(PPh₃)₄, K₂CO₃, refluxBiaryl systems
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted analogs

The sulfanyl group undergoes oxidation to sulfoxides (H₂O₂, rt) or sulfones (mCPBA, DCM), enabling further functional group interconversion .

Biological Activity and Applications

Material Science Applications

Emerging research highlights utility in:

  • Conductive polymers: Thioether linkages improve charge transport in PEDOT analogs

  • Metal-organic frameworks: Sulfur coordination sites for Cu(II) nodes

  • Fluorescent probes: Fluorophore conjugation via amine coupling

These applications remain exploratory but suggest broad interdisciplinary potential .

Hazard AspectPrecautionary MeasuresSource
Skin irritationNitrile gloves, lab coat
Inhalation riskFume hood use
Environmental impactNeutralization before disposal

Material Safety Data Sheets (MSDS) recommend:

  • Storage at 2-8°C under nitrogen atmosphere

  • Incompatibility with strong oxidizers and heavy metal salts

  • Emergency eye wash stations accessible in work areas

Alternative ApproachDetails
Custom synthesis6-8 week lead time
Structural analogse.g., 1864060-10-5
Research consortiaAcademic collaborations

Pricing for custom synthesis typically ranges from $320-$450 per gram at 95% purity, with scale-up discounts available for >10g quantities .

Future Research Directions

Four key areas merit investigation:

  • Catalytic asymmetric synthesis of enantiomerically pure variants

  • PET radiolabeling with fluorine-18 for tracer development

  • Polymer-supported reagents for greener synthesis

  • Structure-activity relationship studies in neurological targets

Advances in continuous flow chemistry and machine learning-assisted reaction optimization could revitalize interest in this structurally unique compound .

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